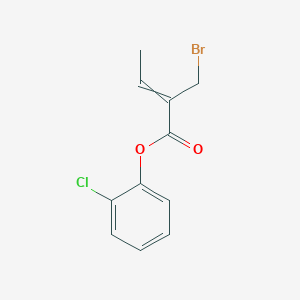![molecular formula C28H45O4- B14514339 2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate CAS No. 63400-57-7](/img/structure/B14514339.png)
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate is an ester compound characterized by the presence of a benzoate group attached to a long-chain alkyl group through an ester linkage. Esters are known for their pleasant odors and are widely used in various applications, including fragrances, flavors, and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate typically involves the esterification of benzoic acid with 2-octyldodecanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Benzoic acid+2-OctyldodecanolH2SO42-[(2-Octyldodecyl)oxy]carbonylbenzoate+H2O
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as p-toluenesulfonic acid or immobilized enzymes can also be employed to optimize the reaction conditions and reduce by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield benzoic acid and 2-octyldodecanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid (HCl) or basic hydrolysis using sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Benzoic acid and 2-octyldodecanol.
Reduction: Benzoic alcohol and 2-octyldodecanol.
Transesterification: A different ester and alcohol depending on the reacting alcohol.
Aplicaciones Científicas De Investigación
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate has several scientific research applications:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of lubricants, plasticizers, and coatings.
Mecanismo De Acción
The mechanism of action of 2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate involves its interaction with various molecular targets and pathways:
Surfactant Properties: The compound can reduce surface tension and form micelles, making it useful in emulsification and solubilization processes.
Drug Delivery: Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl benzoate: A simpler ester with a shorter alkyl chain.
Methyl benzoate: Another ester with a methyl group instead of a long-chain alkyl group.
Octyl benzoate: An ester with an octyl group, shorter than the 2-octyldodecyl group.
Uniqueness
2-{[(2-Octyldodecyl)oxy]carbonyl}benzoate is unique due to its long-chain alkyl group, which imparts distinct physical and chemical properties, such as enhanced hydrophobicity and surfactant behavior, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
63400-57-7 |
|---|---|
Fórmula molecular |
C28H45O4- |
Peso molecular |
445.7 g/mol |
Nombre IUPAC |
2-(2-octyldodecoxycarbonyl)benzoate |
InChI |
InChI=1S/C28H46O4/c1-3-5-7-9-11-12-14-16-20-24(19-15-13-10-8-6-4-2)23-32-28(31)26-22-18-17-21-25(26)27(29)30/h17-18,21-22,24H,3-16,19-20,23H2,1-2H3,(H,29,30)/p-1 |
Clave InChI |
ZNBCIKCOENZSKT-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCC(CCCCCCCC)COC(=O)C1=CC=CC=C1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


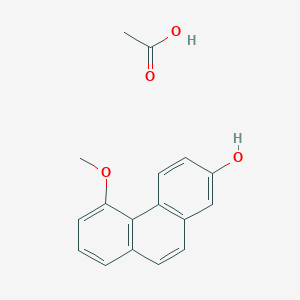
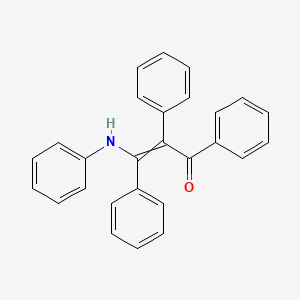
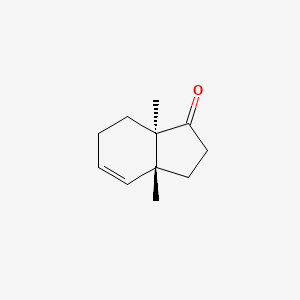
![1-amino-3-[(E)-(4-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B14514277.png)
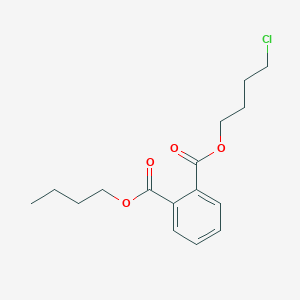

![2-{[1-(6-Oxocyclohexa-2,4-dien-1-ylidene)ethyl]amino}ethane-1-sulfonic acid](/img/structure/B14514302.png)
![2-[2-(2-Methoxyphenyl)-6-oxocyclohexen-1-yl]acetic acid](/img/structure/B14514316.png)
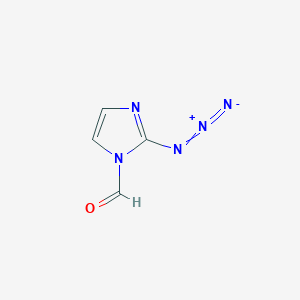

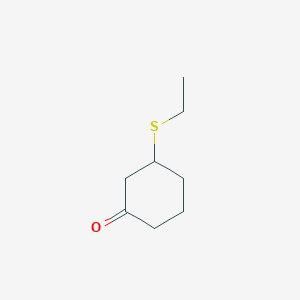
![2-Methylnaphtho[1,2-B]thiophene-3-carbaldehyde](/img/structure/B14514334.png)
![Methyl 3-[bis(diethylamino)phosphoryl]propanoate](/img/structure/B14514349.png)
